7-methoxy-1-benzofuran-4-carboxylic acid
Description
7-Methoxy-1-benzofuran-4-carboxylic acid is a benzofuran derivative characterized by a methoxy (-OCH₃) group at the 7-position and a carboxylic acid (-COOH) group at the 4-position of the benzofuran core. Benzofuran derivatives are widely studied for their diverse biological activities, including antioxidant, neuroprotective, and anti-inflammatory properties. The substitution pattern on the benzofuran scaffold significantly influences physicochemical properties and biological interactions.
Properties
CAS No. |
33401-32-0 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Silylation of 4-Hydroxyindanone
The process begins with silylation of 4-hydroxyindanone using a silylating agent (e.g., trimethylsilyl chloride) in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. TBAB is employed at 5 mol% relative to the substrate, and the reaction proceeds solvent-free at 50°C. This step converts the ketone into a silylated enol ether, which is critical for subsequent ozonolysis.
Ozonolysis and Reductive Workup
The silylated enol ether undergoes ozonolysis at temperatures below –40°C, followed by reductive cleavage with trimethylphosphite. This step cleaves the double bond, generating a diketone intermediate. The ozonolysis is highly sensitive to temperature, requiring precise control to prevent side reactions.
Oxidation and Esterification
The diketone intermediate is oxidized to a carboxylic acid using potassium permanganate under acidic conditions. Subsequent esterification with methanol in the presence of sulfuric acid yields the methyl ester derivative. This step achieves a 65% yield from 4-hydroxyindanone, with the ester serving as a stable intermediate for aromatization.
Aromatization to Benzofuran Core
The methyl ester undergoes aromatization via acid-catalyzed dehydration, forming the benzofuran ring structure. This step employs p-toluenesulfonic acid (PTSA) in toluene under reflux, achieving cyclization with minimal byproduct formation. The resulting 2-methoxy-2,3-dihydrobenzofuran-4-carboxylic acid methyl ester is isolated as a white solid.
Saponification to Carboxylic Acid
Final saponification of the methyl ester with aqueous sodium hydroxide yields this compound. The overall yield for the five-step process is approximately 21%, with high purity (>95%) confirmed by HPLC.
Alternative Synthetic Routes and Modifications
Claisen Rearrangement-Based Approaches
Early methods relied on Claisen rearrangement of allyl ether derivatives of hydroxybenzoates. For example, methyl 4-hydroxybenzoate was allylated and subjected to high-temperature rearrangement (>200°C), followed by ozonolysis and dehydration. However, this approach produced positional isomers (e.g., 6-benzofuran-carboxylic acid), complicating purification and reducing yields to <15%.
Bromination and Functional Group Interconversion
Recent work on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides revealed bromination as a key step for introducing substituents. While focused on 2-carboxamides, bromination at the 5-position of the benzofuran core (e.g., using N-bromosuccinimide) could guide functionalization strategies for 4-carboxylic acid derivatives.
Comparative Analysis of Synthetic Methods
The table below contrasts key methodologies for synthesizing this compound:
The industrial five-step method outperforms earlier approaches in purity and scalability, though yields remain moderate. Isomer formation in Claisen-based routes remains a critical limitation.
Catalytic and Solvent Innovations
Role of Tetrabutylammonium Bromide (TBAB)
TBAB’s use as a phase-transfer catalyst in silylation (Step 1.1) enhances reaction rates by facilitating interfacial interactions between hydrophobic silylating agents and hydrophilic substrates. Optimal TBAB loading (5 mol%) balances cost and efficiency, avoiding excessive salt formation.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1-benzofuran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
7-Methoxy-1-benzofuran-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-methoxy-1-benzofuran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions can lead to various biological effects, such as inhibition of cancer cell growth, antimicrobial activity, and antiviral effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomers: 7-Methoxy-2-Benzofuran-Carboxylic Acid
A key structural analog is 7-methoxy-2-benzofuran-carboxylic acid , where the carboxylic acid group is at the 2-position instead of the 4-position (Figure 1). This positional difference alters electronic distribution and steric accessibility:
- Synthesis : The 2-carboxylic acid derivative is synthesized via activation with N,N'-carbonyldiimidazole (CDI), followed by coupling with substituted anilines to form amides (e.g., neuroprotective agents 1a–r) .
- Biological Activity : Amides of the 2-carboxylic acid exhibit antioxidant and neuroprotective effects, attributed to hydrogen bonding between the amide group and target enzymes. The 2-position’s spatial orientation may enhance binding to active sites in biological systems.
- Physicochemical Properties : The 2-carboxylic acid’s acidity (pKa ~3.5–4.0) and solubility differ from the 4-isomer due to resonance stabilization variations.
Table 1: Comparison of Positional Isomers
Complex Derivatives: 4-(7-Methoxy-1-Benzofuran-2-yl)-Coumarin-Morpholine Hybrid
The compound 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate (CAS 898429-93-1) illustrates the benzofuran core’s versatility in hybrid structures:
- Structure: Combines a 7-methoxybenzofuran unit with a coumarin scaffold and morpholine carboxylate (Molecular Formula: C₂₄H₂₁NO₇; MW: 435.4) .
- Comparison : Unlike the simpler 4-carboxylic acid, this hybrid’s complexity likely improves bioavailability and target specificity but may reduce metabolic stability.
Table 2: Hybrid vs. Simple Carboxylic Acid Derivatives
Substituent Effects on Reactivity and Bioactivity
- Methoxy Group : The electron-donating methoxy group at C7 stabilizes the aromatic ring, directing electrophilic substitution to the 4- or 2-positions. This influences metabolite formation and degradation pathways.
- Carboxylic Acid Position : The 4-carboxylic acid may exhibit weaker hydrogen-bonding capacity compared to the 2-isomer due to steric hindrance from adjacent substituents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-methoxy-1-benzofuran-4-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves constructing the benzofuran core via cyclization of substituted phenols or furans, followed by methoxy group introduction at position 7 and carboxylation at position 3. For example, methyl ester intermediates (e.g., methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate) are hydrolyzed to carboxylic acids using alkaline conditions . Characterization employs NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight verification .
Q. How can researchers screen for the antimicrobial activity of this compound?
- Methodological Answer : Standard assays include broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Disk diffusion methods quantify inhibition zones. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are critical. Structural analogs like 5-bromo-7-methoxy derivatives show enhanced activity, suggesting halogenation as a strategy for optimization .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/contact; wash hands post-handling. For spills, neutralize with inert absorbents (e.g., vermiculite). Storage at -20°C in airtight containers prevents degradation. Safety data for related compounds (e.g., 4-methoxybenzyl chloride) highlight risks of skin irritation and respiratory sensitization .
Advanced Research Questions
Q. How can structural modifications enhance the anticancer efficacy of this compound?
- Methodological Answer : Rational design involves substituting the benzofuran core at positions 2 or 5 with electron-withdrawing groups (e.g., nitro, bromo) to improve DNA intercalation. In vitro cytotoxicity assays (MTT/WST-1) on cancer cell lines (e.g., HeLa, MCF-7) paired with molecular docking (PDB: 1M17) validate target binding. For example, 5-bromo-7-methoxy derivatives exhibit IC₅₀ values <10 μM .
Q. What analytical techniques resolve contradictions in reported bioactivity data for benzofuran derivatives?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) arise from differences in assay conditions (pH, serum concentration) or impurity profiles. Address via:
- Purity Analysis : UPLC-MS to confirm >99% purity.
- Assay Standardization : Use identical cell lines/passage numbers and control for solvent effects.
- Meta-Analysis : Compare data across studies (e.g., PubChem BioAssay) to identify trends .
Q. How can X-ray crystallography elucidate the binding mechanism of this compound with enzymes?
- Methodological Answer : Co-crystallize the compound with target enzymes (e.g., dihydroorotate dehydrogenase) using vapor diffusion. Resolve structures at <2.0 Å resolution (e.g., synchrotron sources). Analyze hydrogen bonding (e.g., carboxylate with Arg136) and hydrophobic interactions (methoxy group with Phe128) to guide SAR .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : Improve solubility via prodrug formation (e.g., ethyl esters) or nanoformulation (liposomes). Assess metabolic stability using liver microsomes (CYP450 inhibition assays). LogP values >3 indicate lipophilicity; aim for 1–3 via substituent tuning (e.g., polar groups at position 6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
